molecular formula C13H9F4N3O B1417702 4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-58-6

4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Cat. No. B1417702
CAS RN: 1219454-58-6
M. Wt: 299.22 g/mol
InChI Key: QYUPXFRZTKRNHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the N-hydroxy-carboxamidine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and an N-hydroxy-carboxamidine group. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the N-hydroxy-carboxamidine group could participate in hydrogen bonding .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as the compound , are of significant interest due to their unique physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring, like fluorine, gives these compounds reduced basicity and makes them less reactive than their chlorinated and brominated analogues . They are used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and also fluoropyridines fused with carbo-, heterocycles .

Potential Imaging Agents for Biological Applications

Fluoropyridines, including the compound , have been reviewed for their potential as imaging agents for various biological applications . Specifically, synthetic routes towards 18 F-substituted pyridines are of special interest .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include the compound you’re asking about, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Functional Materials

The development of organic compounds containing fluorine, like the compound , has led to many recent advances in the field of functional materials . The unique physicochemical properties of the fluorine atom combined with the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-[3-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N3O/c14-9-3-1-2-8(11(9)13(15,16)17)7-4-5-19-10(6-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPXFRZTKRNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Reactant of Route 2
4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

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